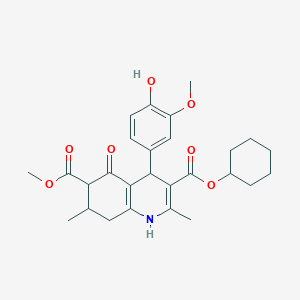
3-Cyclohexyl 6-methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexyl 6-methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a useful research compound. Its molecular formula is C27H33NO7 and its molecular weight is 483.561. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-Cyclohexyl 6-methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate (CAS No: 1005175-28-9) is a complex heterocyclic molecule that has garnered interest for its potential biological activities. This article aims to compile and analyze the available data regarding its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is C22H30N2O6. Its structure features a hexahydroquinoline core with various substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds similar to the target molecule exhibit diverse biological activities including:
- Antioxidant Properties : Compounds in the quinoline family have been evaluated for their ability to scavenge free radicals and reduce oxidative stress. For instance, derivatives have shown significant antioxidant activity in various assays .
- Antitumor Activity : Some quinoline derivatives have demonstrated anti-proliferative effects against multiple cancer cell lines. In vitro studies suggest these compounds may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Effects : Certain derivatives have been tested for antibacterial and antifungal activities. The presence of hydroxyl and methoxy groups in the structure is often associated with enhanced antimicrobial potency .
The biological activity of this compound may involve several pathways:
- Inhibition of Enzymes : Similar compounds have been identified as inhibitors of cyclooxygenase (COX) enzymes which play a role in inflammation and pain pathways .
- Modulation of Signaling Pathways : These compounds may interact with cellular signaling pathways such as NF-kB and MAPK pathways, contributing to their anti-inflammatory and anticancer effects .
Case Studies
Several studies highlight the biological activity of quinoline derivatives similar to the target compound:
属性
IUPAC Name |
3-O-cyclohexyl 6-O-methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO7/c1-14-12-18-24(25(30)21(14)26(31)34-4)23(16-10-11-19(29)20(13-16)33-3)22(15(2)28-18)27(32)35-17-8-6-5-7-9-17/h10-11,13-14,17,21,23,28-29H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPRRAIYBIUMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(C(=C(N2)C)C(=O)OC3CCCCC3)C4=CC(=C(C=C4)O)OC)C(=O)C1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














